The compound 2-Bromo-3-fluorobenzotrifluoride is a halogenated aromatic molecule that has garnered attention due to its potential applications in various fields of chemistry and medicine. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile intermediate for further chemical transformations. This comprehensive analysis will delve into the synthesis, mechanism of action, and applications of this compound, drawing on the latest research findings.
The synthesis of bioactive molecules often leverages the reactivity of halogenated intermediates. For instance, the two-step synthesis of 3-aminoindazoles from 2-bromobenzonitriles represents a method to create compounds that could have pharmacological applications1. Similarly, the study of the anti-malarial potential of a bromo-fluoro oxadiazole compound underscores the importance of halogenated fragments in drug discovery, particularly for their role in stabilizing protein-ligand complexes2.
In organic synthesis, 2-Bromo-3-fluorobenzotrifluoride derivatives are used to create complex molecules. The zinc-mediated coupling reaction of 2-bromo-2,3,3,3-tetrafluoropropanoate with chiral imines is one such example, leading to the formation of optically active α-fluoro-α-(trifluoromethyl)-β-amino esters, which are valuable in medicinal chemistry3. Moreover, the palladium-catalyzed gem-difluoroallylation of organoborons with bromodifluoromethylated alkenes highlights the compound's role in the development of new drugs, offering a practical route for the synthesis of difluorinated molecules6.
In material science, the ability to synthesize and manipulate halogenated aromatic compounds is crucial. The facile synthesis of 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids exemplifies the advancements in creating materials with specific electronic and structural properties4. The catalytic processes involved in these syntheses are not only important for the production of high-purity materials but also for the development of new catalytic methods in organic chemistry.
2-Bromo-3-fluorobenzotrifluoride can be sourced from various chemical suppliers, including Thermo Scientific and TCI Chemicals, where it is available in high purity forms (≥98%) suitable for research and industrial applications . The compound falls under the category of halogenated aromatic compounds, which are known for their reactivity and utility in synthetic organic chemistry.
The synthesis of 2-bromo-3-fluorobenzotrifluoride involves several steps that utilize various reagents and conditions to achieve the desired product. A common method includes:
The molecular structure of 2-bromo-3-fluorobenzotrifluoride features a benzene ring substituted with a bromine atom at the second position, a fluorine atom at the third position, and three fluorine atoms attached to the carbon adjacent to the benzene ring (trifluoromethyl group).
The SMILES notation for this compound is C1=CC(=C(C(=C1)F)Br)C(F)(F)F
, which can be used in cheminformatics software for structural visualization .
2-Bromo-3-fluorobenzotrifluoride can participate in various chemical reactions typical of halogenated aromatic compounds:
The mechanism of action for reactions involving 2-bromo-3-fluorobenzotrifluoride typically follows classical pathways observed in electrophilic aromatic substitution or nucleophilic substitution:
These mechanisms are influenced by both steric and electronic factors due to the presence of multiple electronegative atoms within the molecule.
The physical properties of 2-bromo-3-fluorobenzotrifluoride include:
These properties indicate that it is a relatively dense liquid with moderate volatility, making it suitable for various applications in organic synthesis .
2-Bromo-3-fluorobenzotrifluoride has significant applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2